diprotin A

Overview

Description

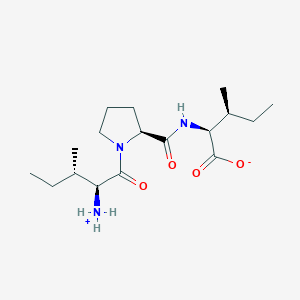

Diprotin A (Ile-Pro-Ile) is a tripeptide and a competitive inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in the cleavage of bioactive peptides such as glucagon-like peptide-1 (GLP-1) . Structurally, it has the molecular formula C₁₇H₃₁N₃O₄, with five defined stereocenters and a molecular weight of 341.452 g/mol . Its mechanism involves binding to the DPP-IV active site, thereby modulating enzymatic activity and influencing physiological processes ranging from glucose metabolism to immune regulation .

Key therapeutic applications include:

- Neurovascular Protection: this compound TFA, a structural analog, reduces cerebral infarction volume and enhances blood-brain barrier (BBB) integrity in ischemic stroke models by inhibiting β-catenin cleavage and preserving vascular endothelial cadherin (VE-cadherin) .

- Immunomodulation: In autoimmune models, this compound alters lymphocyte subsets, increasing CD4⁺ and CD8⁺ thymocytes while reducing antibody-producing cells in the spleen .

- Barrier Function: It persistently decreases the cell index of unchallenged retinal endothelial cells (iBREC), suggesting a role in vascular permeability regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diprotin A can be synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. After the assembly of the peptide chain, the final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale peptide synthesizers and automated HPLC systems to ensure high yield and purity. The process is optimized to minimize production costs and maximize efficiency, often involving the use of advanced purification techniques such as preparative HPLC and lyophilization .

Chemical Reactions Analysis

Types of Reactions: Diprotin A primarily undergoes hydrolysis reactions due to the presence of peptide bonds. It can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the peptide bonds in this compound. Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) can be used to oxidize the amino acid residues in this compound.

Reduction: Reducing agents like dithiothreitol (DTT) can be used to reduce disulfide bonds if present.

Major Products Formed:

Hydrolysis: The hydrolysis of this compound results in the formation of its constituent amino acids: isoleucine, proline, and isoleucine.

Oxidation and Reduction: These reactions typically modify the side chains of the amino acids, leading to various oxidized or reduced forms of the peptide.

Scientific Research Applications

Neurovascular Protection

Mechanism of Action

Diprotin A has demonstrated neuroprotective effects, particularly in the context of ischemic stroke. It mitigates vascular endothelial cadherin disruption by inhibiting the cleavage of β-catenin under hypoxic conditions, thereby preserving the integrity of the blood-brain barrier (BBB) and enhancing vascular remodeling.

Case Study Findings

A study involving C57BL/6J mice subjected to photothrombotic ischemia revealed that treatment with this compound significantly reduced cerebral infarction volume and improved vascular density around brain injury sites. The results indicated increased expression of tight junction proteins associated with the BBB and enhanced coverage by pericytes and basement membranes .

| Parameter | Control Group | This compound Group | Statistical Significance |

|---|---|---|---|

| Cerebral Infarction Volume (mm³) | 45 ± 5 | 25 ± 3 | p < 0.01 |

| Vascular Area (µm²) | 200 ± 20 | 350 ± 30 | p < 0.05 |

| Expression of Tight Junction Proteins | Low | High | p < 0.01 |

Diabetes Management

Role in Insulin Secretion

this compound is recognized for its role in managing Type 2 Diabetes Mellitus by enhancing insulin secretion and inhibiting glucagon release. This dual action helps to correct defective hormone secretion typical in diabetic patients .

Clinical Observations

In a clinical study involving nonobese diabetic patients, infusion of this compound led to improved glycemic control and enhanced mobilization of CD34+ peripheral blood cells, which are crucial for insulin sensitivity and overall metabolic health .

Behavioral Studies

Impact on Emotional Disorders

Research has indicated that this compound influences emotional and motivational behaviors in animal models. In a study assessing neonatal exposure to DPP-4 inhibitors, including this compound, it was found that treated rats exhibited signs of anxiety and depressive-like behavior as they matured .

| Behavioral Test | Control Group (Saline) | This compound Group | Statistical Significance |

|---|---|---|---|

| Sucrose Preference (%) | 70% | 40% | p < 0.01 |

| Forced Swimming Test (immobility time in seconds) | 30s | 60s | p < 0.05 |

Mechanism of Action

Diprotin A exerts its effects by inhibiting the activity of dipeptidyl peptidase IV (DPP-IV). This enzyme is responsible for the degradation of incretin hormones, which play a key role in regulating insulin secretion and glucose homeostasis. By inhibiting DPP-IV, this compound prolongs the activity of these hormones, leading to enhanced insulin secretion and improved glycemic control. The molecular targets of this compound include the active site of DPP-IV, where it binds and prevents the enzyme from cleaving its substrates .

Comparison with Similar Compounds

Diprotin A is compared here with structurally and functionally analogous compounds, focusing on inhibitory potency, binding affinity, and therapeutic relevance.

Structural Analogs: DPP-IV Inhibitors

Sitagliptin

- Mechanism: A synthetic DPP-IV inhibitor used clinically for type 2 diabetes.

- Comparative Efficacy: Both compounds reduce the cell index of iBREC, but this compound’s effect is delayed (55 hours vs. sitagliptin’s immediate action) . Sitagliptin shows stronger binding affinity (-9.6 kcal/mol) compared to plant-derived flavonoids but weaker than this compound (-45.1 kcal/mol) in cheminformatics studies .

Diprotin B (Val-Pro-Leu)

- A structural variant with Valine and Leucine substitutions. Studies suggest it may act as a substrate rather than a pure inhibitor of DPP-IV, unlike this compound .

Functional Analogs: Natural Phenolic Compounds

Natural phenolics exhibit DPP-IV inhibition but through distinct mechanisms:

Key Findings:

- Potency : Ellagic acid and resveratrol exhibit IC₅₀ values far lower than this compound, indicating superior inhibitory efficiency .

- Binding Specificity: this compound outperforms flavonoids like luteolin (-41.96 kcal/mol) in DPP-IV binding but is less effective against aldose reductase compared to chlorogenic acid .

- Therapeutic Breadth: While this compound is specialized in neuroprotection and immunomodulation, compounds like ursolic acid and ellagic acid target broader pathways (e.g., inflammation, oxidative stress) .

Molecular Interactions and Stability

- This compound vs. Hemorphins : Molecular dynamics (MD) simulations reveal that hemorphins mimic this compound’s orientation in the DPP-IV active site, maintaining critical residue contacts (e.g., Tyr547, Glu205) over 500 ns .

Biological Activity

Diprotin A, also known as Ile-Pro-Ile , is a dipeptide that acts primarily as an inhibitor of dipeptidyl peptidase IV (DPP-IV). This compound has garnered significant attention due to its various biological activities, particularly in the regulation of glucose metabolism and its potential therapeutic applications in metabolic disorders, including diabetes.

- Chemical Name: L-Isoleucyl-L-prolyl-L-isoleucine

- Molecular Weight: 341.45 g/mol

- Purity: ≥98%

This compound inhibits DPP-IV, an enzyme responsible for the degradation of incretin hormones such as GLP-1 (glucagon-like peptide-1). By preventing the hydrolysis of these hormones, this compound enhances insulin secretion and reduces blood glucose levels. This mechanism is crucial for managing type 2 diabetes and has implications for obesity treatment as well .

Biological Activities

- DPP-IV Inhibition:

- Neurobehavioral Effects:

- Impact on Vascular Health:

- Hematopoietic Stem Cell Activity:

Table 1: Summary of Biological Activities of this compound

Clinical Implications

This compound's inhibition of DPP-IV presents a promising avenue for diabetes management by prolonging the action of incretin hormones. Its neurobehavioral effects raise questions about the broader implications of DPP-IV inhibition on mental health, warranting further investigation into its potential side effects or benefits in psychiatric contexts.

Q & A

Basic Research Questions

Q. What are the biochemical characteristics and molecular mechanism of Diprotin A as a DPP-IV inhibitor?

- Answer : this compound (Ile-Pro-Ile) is a tripeptide with the molecular formula C₁₇H₃₁N₃O₄ and a molecular weight of 341.45 g/mol . It acts as a competitive inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme that cleaves N-terminal dipeptides from peptides with proline or alanine in the penultimate position. By inhibiting DPP-IV, this compound prevents the degradation of bioactive peptides like glucagon-like peptide-1 (GLP-1), enhancing insulin secretion and glucose regulation .

- Methodological Note : To confirm inhibitory activity, use fluorometric assays with substrates like Gly-Pro-AMC. Measure IC₅₀ values under controlled pH (7.4–8.0) and temperature (37°C) .

| Property | Value | Source |

|---|---|---|

| CAS Number | 90614-48-5 | |

| Solubility (H₂O) | ≥100 mg/mL (292.87 mM) | |

| Storage Conditions | -20°C (1 year), -80°C (2 years) |

Q. How does this compound influence endothelial cell signaling in vitro?

- Answer : In human endothelial cells (hECs), this compound induces phosphorylation of Src [Tyr 416] and VE-cadherin [Tyr 731] within 30 minutes, disrupting intercellular junctions. This effect is mediated via the SDF-1α/CXCR4/Src pathway and can be reversed by CXCR4 blockers or Src inhibitors .

- Methodological Note : Use immunofluorescence or Western blotting to track phosphorylation events. Include controls with CXCR4 antagonists (e.g., AMD3100) to validate specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's immunomodulatory effects across experimental models?

- Answer : this compound exhibits context-dependent effects on immune cells. In intact mice, it increases thymic CD4⁺ and CD8⁺ cell density but reduces splenic antibody-producing cells. Conversely, in autoimmune models, it suppresses thymocyte density and CD4⁺8⁺ populations . Contradictions may arise from differences in dosage, administration routes, or model-specific immune environments.

- Methodological Note : Conduct comparative studies using standardized doses (e.g., 70 µg/kg, twice daily ) and parallel in vivo/in vitro systems. Control for variables like animal age and genetic background .

Q. What experimental considerations are critical when extrapolating this compound's in vitro findings to in vivo models?

- Answer : In vitro studies often use high concentrations (e.g., 10–100 µM) to achieve DPP-IV inhibition, whereas in vivo efficacy requires lower doses due to pharmacokinetic factors like bioavailability and tissue penetration . For example, retinal vascular leakage in mice is observed at 70 µg/kg via intraperitoneal injection, reflecting tissue-specific activity .

- Methodological Note : Perform pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) and dose-response studies. Use diabetic retinopathy models to assess vascular leakage via Evans blue dye extravasation .

Q. How to design a study investigating this compound's role in macrophage polarization?

- Answer : this compound shifts macrophages toward a regenerative (M2) phenotype in myocardial infarction models, as shown by increased Ly6Clow/CD11b⁺ cells and reduced Ly6Chigh inflammatory subsets .

- Methodological Note :

- Model : Induce myocardial infarction in mice; administer this compound (2 mg/kg) post-surgery.

- Analysis : Use flow cytometry with markers like Ly6G, CD11b, and CD206. Compare with controls treated with sitagliptin to differentiate DPP-IV inhibitor effects .

- Statistical rigor : Apply non-parametric ANOVA for skewed data and ensure n ≥ 6 per group .

Q. Key Methodological Guidelines

- Dosage Consistency : Use 70 µg/kg (in vivo) or 10–100 µM (in vitro) unless model-specific adjustments are validated .

- Storage : Prepare fresh solutions from lyophilized powder stored at -20°C. Avoid freeze-thaw cycles to prevent peptide degradation .

- Ethical Compliance : Adhere to institutional guidelines for animal studies, especially in behavioral assays (e.g., forced swim tests) .

Properties

IUPAC Name |

(2S,3S)-2-[[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31N3O4/c1-5-10(3)13(18)16(22)20-9-7-8-12(20)15(21)19-14(17(23)24)11(4)6-2/h10-14H,5-9,18H2,1-4H3,(H,19,21)(H,23,24)/t10-,11-,12-,13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNTMAZFVYNDPLB-PEDHHIEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(C(C)CC)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80920277 | |

| Record name | N-[Hydroxy(1-isoleucylpyrrolidin-2-yl)methylidene]isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80920277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90614-48-5 | |

| Record name | Diprotin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90614-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diprotin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090614485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[Hydroxy(1-isoleucylpyrrolidin-2-yl)methylidene]isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80920277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.